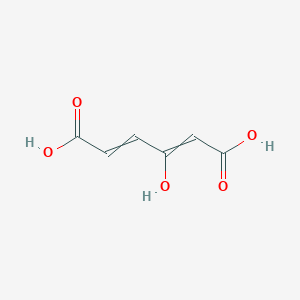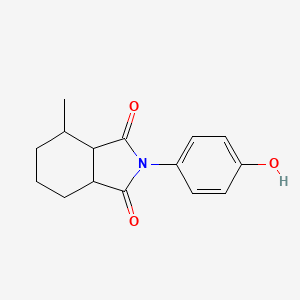
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a hydroxyphenyl group and a hexahydroisoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization under acidic conditions to yield the desired hexahydroisoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the hexahydroisoindole core.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with a different functional group attached.
4-Hydroxyphenylpyruvic acid: Another compound with a hydroxyphenyl group but with a keto acid functionality.
Uniqueness
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydroisoindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxyphenyl-containing compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
114450-96-3 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-4-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c1-9-3-2-4-12-13(9)15(19)16(14(12)18)10-5-7-11(17)8-6-10/h5-9,12-13,17H,2-4H2,1H3 |
InChIキー |
JZFMZNRIKIVITN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


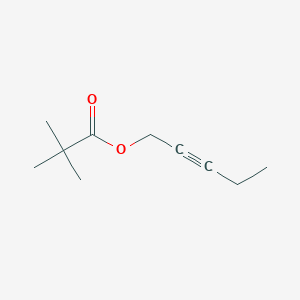
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
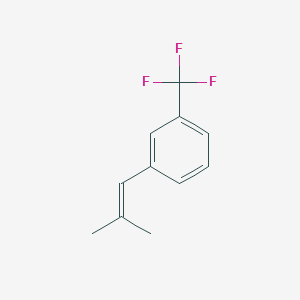
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
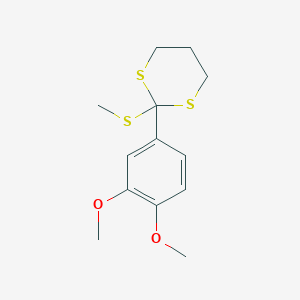
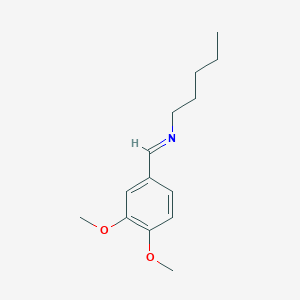
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
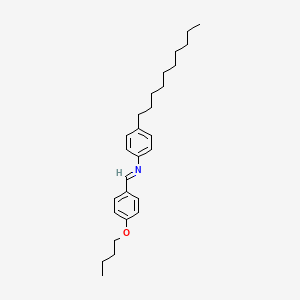
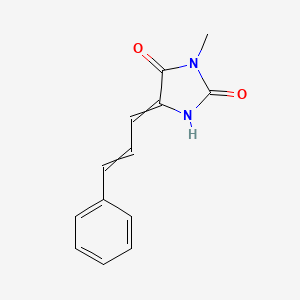

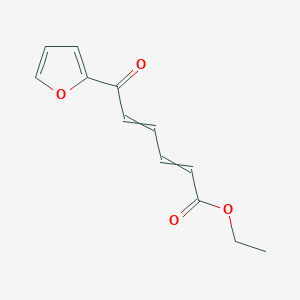
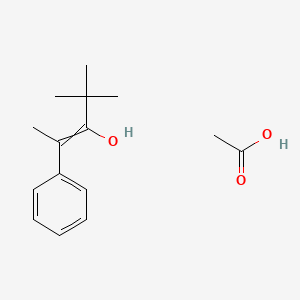
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
